Stereochemical Identity: Enantiomeric Purity Distinguishes (1S)-Isomer from Racemic or (1R)-Analog
The (1S)-stereoisomer of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-ol (CAS 1372912-64-5) is commercially distinguishable from the racemic mixture and the (1R)-enantiomer . While the racemate (CAS not specified) and (1R)-isomer are also available, the (1S)-isomer represents a defined stereochemical entity essential for stereospecific synthetic applications . This differentiation is critical because stereochemistry at the 2-position of the benzodioxane ring influences both the geometry of subsequent nucleophilic substitution reactions and the ultimate pharmacological activity of derived molecules, as documented in patents claiming stereospecific benzodioxane-based antihypertensive agents [1].
| Evidence Dimension | Stereochemical identity |
|---|---|
| Target Compound Data | (1S)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-ol, CAS 1372912-64-5 |
| Comparator Or Baseline | Racemic 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-ol; (1R)-enantiomer |
| Quantified Difference | Not quantified; categorical differentiation based on stereochemical configuration |
| Conditions | Commercial availability and CAS registry |
Why This Matters
Selection of the correct enantiomer is mandatory for stereospecific synthetic routes; using the racemate or incorrect enantiomer will yield diastereomeric mixtures with altered or attenuated biological activity.
- [1] US Patent 4,313,955. 1,5-Bis(1,4-benzodioxin-2-yl)-3-azapentane-1,5-diols. Filed 1981. Claims stereospecific synthesis of benzodioxin-2-yl derivatives. View Source
